molecular formula C15H8FN2NaO3 B045421 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt CAS No. 775304-59-1

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt

Cat. No.: B045421
CAS No.: 775304-59-1
M. Wt: 306.22 g/mol
InChI Key: FGAFEQDJOICDCU-UHFFFAOYSA-M
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Description

Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is known for its unique structural features, which include a fluorophenyl group and an oxadiazole ring. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Benzoate Group: The benzoate group is formed by esterification or amidation reactions involving benzoic acid derivatives.

Industrial Production Methods

In industrial settings, the production of Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, fluorophenyl derivatives, and benzoate esters or amides.

Scientific Research Applications

Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate can be compared with other oxadiazole derivatives:

    Sodium;3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    Sodium;3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]benzoate:

    Sodium;3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate: The presence of a methyl group alters its steric and electronic properties.

Uniqueness

The presence of the fluorophenyl group in Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate imparts unique electronic and steric characteristics, making it distinct from other similar compounds

Properties

IUPAC Name

sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3.Na/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20;/h1-8H,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAFEQDJOICDCU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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